![molecular formula C18H8F7N3 B2369747 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile CAS No. 478043-28-6](/img/structure/B2369747.png)

2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

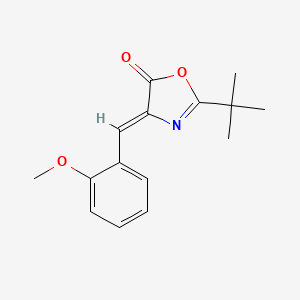

The compound “2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocycle, substituted with trifluoromethyl groups. The molecule also contains a fluorophenyl group and a nitrile group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthyridine core, which is a bicyclic structure containing two nitrogen atoms. This core is substituted at the 5 and 7 positions with trifluoromethyl groups, and at the 2 position with a fluorophenyl group and a nitrile group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile and trifluoromethyl groups could affect its polarity and therefore its solubility in different solvents. The exact properties such as melting point, boiling point, and specific rotation are not provided in the available resources .科学的研究の応用

Metallocryptates Synthesis

In the synthesis of metallocryptates, a rigid diphosphine ligand, 2,9-bis(diphenylphosphino)-1,8-naphthyridine (dppn), reacts in acetonitrile to produce various compounds. These reactions involve complex metal-ligand interactions and are characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry (Catalano, Kar, & Bennett, 2000).

Catalysts in Carbene-Transfer Reactions

Naphthyridine-functionalized N-heterocyclic carbene is used in the formation of diruthenium(I) catalysts. These catalysts are studied for their efficiency in carbene-transfer reactions from ethyl diazoacetate, including aldehyde olefination and cyclopropanation (Saha et al., 2011).

Electrophilic Fluorination

The compound is also involved in electrophilic fluorination studies. For example, the catalytic fluorination/chlorination competition experiments assess the relative fluorinating activity of various electrophilic NF reagents (Toullec et al., 2004).

Conducting Polymers Synthesis

In the field of polymer science, derivatized bis(pyrrol-2-yl) arylenes, including those related to the compound , are synthesized and studied for their low oxidation potentials and electrochemical properties (Sotzing et al., 1996).

Electrochemical Oxidation

The compound is utilized in studies focusing on the electrochemical oxidation of related phenyl thiophene, leading to the formation of electroactive polymers. These studies explore the kinetics and doping processes involved in polymer oxidation (Naudin et al., 2002).

Fluorescence Studies

The compound is significant in fluorescence studies, especially in synthesizing fluorescent compounds with potential applications in bioimaging and sensing. These studies involve understanding the spectral properties and emission behaviors of the synthesized fluorescent compounds (Li et al., 2010).

Crystallographic Studies

Crystallographic studies of the compound and its analogs are conducted to understand their molecular structures and transformations. These studies are crucial in understanding the solid-state properties of such compounds (Harada et al., 2013).

Hemerythrin Models

The compound is also used in synthesizing models for hemerythrin, a biological molecule, helping in the study of metalloproteins and their functions (He et al., 2000).

特性

IUPAC Name |

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F7N3/c19-10-3-1-9(2-4-10)12(8-26)14-6-5-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXVTVGCTDVUME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2369664.png)

![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2369665.png)

![8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2369668.png)

![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)

![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)